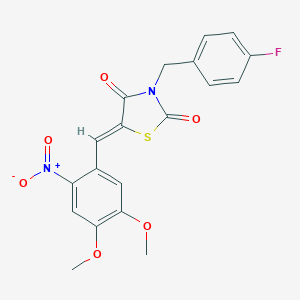![molecular formula C24H22N4O5 B302279 N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide](/img/structure/B302279.png)
N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide, also known as DPHA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to possess herbicidal and insecticidal activities. In addition, it has been shown to inhibit the activity of COX-2 and AChE.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide in lab experiments is its potential to possess multiple activities, which makes it a versatile compound for various applications. However, one of the limitations is the limited availability of the compound, which may hinder its widespread use in research.
Orientations Futures
There are several future directions for the research on N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide. One potential direction is to further study its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. Another potential direction is to study its potential use in the development of new materials with improved properties. Additionally, further studies could be conducted to investigate the mechanism of action of N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide and its potential interactions with other compounds.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide involves the reaction of 3,4-dimethylaniline with 4-nitrobenzoyl chloride in the presence of a base to form the corresponding amide. The amide is then reacted with 4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenol in the presence of a base to form the final product, N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In agriculture, N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide has been shown to possess herbicidal and insecticidal activities. In material science, it has been studied for its potential use in the development of new materials with improved properties.
Propriétés
Nom du produit |
N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide |
|---|---|
Formule moléculaire |
C24H22N4O5 |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C24H22N4O5/c1-16-3-8-20(13-17(16)2)26-23(29)15-33-22-11-4-18(5-12-22)14-25-27-24(30)19-6-9-21(10-7-19)28(31)32/h3-14H,15H2,1-2H3,(H,26,29)(H,27,30)/b25-14- |
Clé InChI |
QLYQDMSSOYZJSL-QFEZKATASA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)/C=N\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302199.png)
![3-(4-Bromobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302202.png)

![Methyl 4-{[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B302206.png)

![3-(4-chlorobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302208.png)
![N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2-phenylacetohydrazide](/img/structure/B302212.png)
![4-chloro-N'-[5-nitro-2-(1-piperidinyl)benzylidene]benzohydrazide](/img/structure/B302214.png)
![methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B302215.png)

![N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbenzohydrazide](/img/structure/B302218.png)
![4-chloro-3-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B302219.png)